molecular formula C20H16N2O3S B4542519 2-(2-nitrophenyl)-N-[2-(phenylthio)phenyl]acetamide

2-(2-nitrophenyl)-N-[2-(phenylthio)phenyl]acetamide

Cat. No. B4542519
M. Wt: 364.4 g/mol
InChI Key: QVAITSDDRCWCKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multistep procedures including alkylation, nitration, and carbonylation reactions. For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide demonstrates the importance of optimizing reaction conditions, such as molar ratios and temperature, to achieve high yields (Zhang Da-yang, 2004). Additionally, the reductive carbonylation of nitrobenzene has been explored as a one-pot synthesis method, indicating the potential for efficient and selective synthesis routes (A. Vavasori, Marco Capponi, L. Ronchin, 2023).

Molecular Structure Analysis

The molecular structure of nitrophenyl acetamides can be characterized by various spectroscopic techniques, including NMR and X-ray crystallography. The analysis reveals intermolecular hydrogen bonding and the influence of substituents on molecular conformation (B. Gowda, I. Svoboda, S. Foro, S. Dou, H. Fuess, 2007). The presence of nitro groups introduces structural disorder and affects the electron distribution within the molecule (Gonghua Pan, C. Zhang, T. Wang, A. Xia, 2016).

Chemical Reactions and Properties

Chemical reactions involving nitrophenyl acetamides often include nitration and carbonylation, leading to a variety of products depending on the reaction conditions and catalysts used. The reactivity of these compounds is significantly influenced by the presence of nitro and acetamido groups, which interact to affect the chemical shift of neighboring protons (I. G. Krivoruchka, A. I. Vokin, T. N. Aksamentova, A. Shulunova, M. S. Sorokin, É. I. Dubinskaya, V. K. Turchaninov, 2004).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, can vary significantly among nitrophenyl acetamides, influenced by substituents and molecular geometry. For instance, the conformation of the N—H bond relative to nitro and other substituents plays a crucial role in determining the compound's crystal packing and intermolecular interactions (B. Gowda, S. Foro, H. Fuess, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are closely related to the electronic effects of the nitro and other functional groups present. These compounds often exhibit significant reactivity towards nucleophilic substitution and addition reactions, driven by the electrophilic character of the carbonyl carbon and the electron-withdrawing nature of the nitro group. The specific functionalization of the phenyl rings and the presence of substituents like the thioether group can further modulate these chemical properties, offering pathways for synthesizing a wide range of derivatives (E. Ishmaeva, A. Z. Alimova, Ya. A. Vereshchagina, D. Chachkov, O. Artyushin, E. Sharova, 2015).

properties

IUPAC Name

2-(2-nitrophenyl)-N-(2-phenylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c23-20(14-15-8-4-6-12-18(15)22(24)25)21-17-11-5-7-13-19(17)26-16-9-2-1-3-10-16/h1-13H,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAITSDDRCWCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-nitrophenyl)-N-[2-(phenylsulfanyl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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